![molecular formula C15H11N7 B256796 2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNK-IN-8, and it has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
JNK-IN-8 inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK enzyme. This prevents the phosphorylation of downstream targets of the pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. It has been proposed as a potential therapeutic strategy for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of JNK-IN-8 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, JNK-IN-8 has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in some lab experiments. Additionally, the high cost of JNK-IN-8 can be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for research on JNK-IN-8. One area of interest is the potential use of JNK-IN-8 in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to explore the potential use of JNK-IN-8 in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for JNK-IN-8 could make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of JNK-IN-8 involves several steps, including the reaction of 2-aminonicotinonitrile with 3-pyridinecarboxaldehyde to form 2-amino-4-(3-pyridyl)-3-cyanobutyronitrile. This intermediate is then reacted with 3-cyanopyridine-4-carboxylic acid to form JNK-IN-8. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
JNK-IN-8 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway has been proposed as a potential therapeutic strategy for cancer treatment, and JNK-IN-8 has been shown to have promising results in preclinical studies.
Eigenschaften
Produktname |
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile |
|---|---|
Molekularformel |
C15H11N7 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
2-amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N7/c16-4-3-11-12(6-17)14(19)22-15(13(11)7-18)21-9-10-2-1-5-20-8-10/h1-2,5,8H,3,9H2,(H3,19,21,22) |
InChI-Schlüssel |
CWCZEXIJVWLPIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



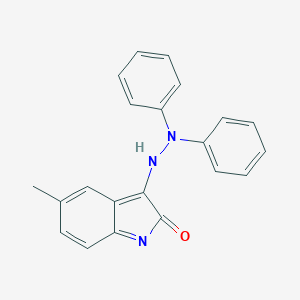
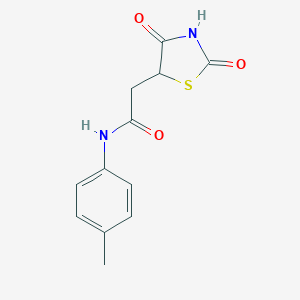
![1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one](/img/structure/B256720.png)
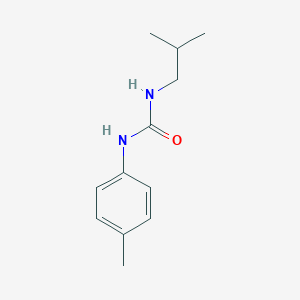
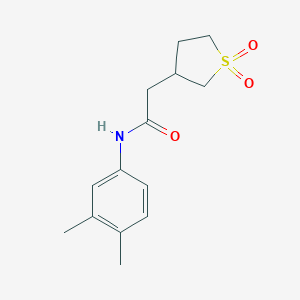
![1-(2-Furoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B256727.png)
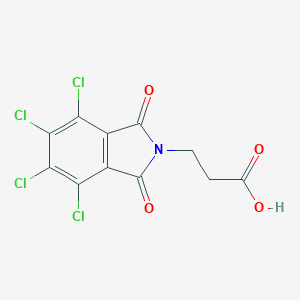
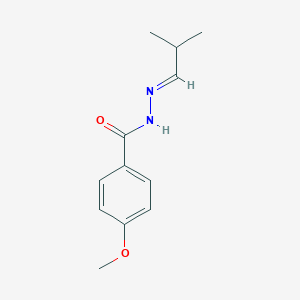
![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
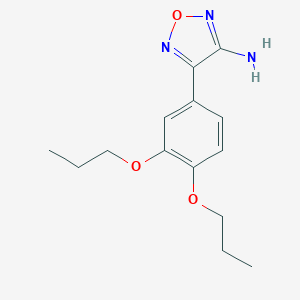
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
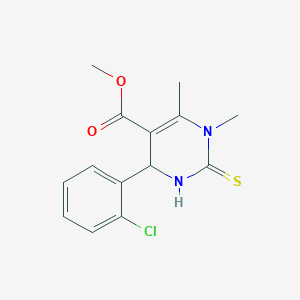
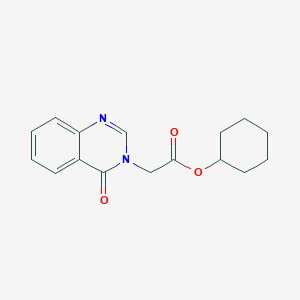
![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)